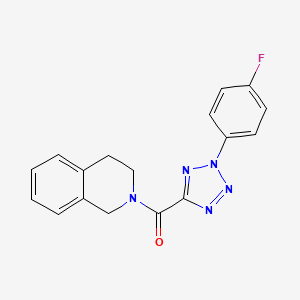
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A series of derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .
Synthesis Analysis
The Castagnoli–Cushman reaction was employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior to the antifungal activity against the other 6 phytopathogens .Molecular Structure Analysis
The established CoMFA and CoMSIA models with reasonable statistics in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis
The Castagnoli–Cushman reaction was used to synthesize the 3,4-dihydroisoquinolin-1(2H)-one derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Compounds with dihydroisoquinoline and tetrahydroisoquinoline structures have been synthesized and structurally characterized through various techniques, including IR, NMR, LC-MS, and X-ray diffraction, to understand their molecular conformation and stability. Such studies often aim to explore their potential bioactive properties by examining their antiproliferative activity, antitumor activity, and interaction with biological molecules (S. Benaka Prasad et al., 2018; Zhi-hua Tang, W. Fu, 2018).
Anticancer Activity
- Research has explored the anticancer activity of tetrahydroisoquinoline derivatives, highlighting their potential in inhibiting the proliferation of various cancer cell lines. This demonstrates the interest in utilizing structurally related compounds for developing therapeutic agents (Hajime Hatano et al., 2009).
Fluorescence and Photophysical Properties
- Studies have also investigated the fluorescence and photophysical properties of compounds related to tetrahydroisoquinoline and dihydroisoquinoline, suggesting their application in materials science and as fluorescent probes. Such properties make these compounds candidates for developing new materials with specific optical characteristics (Junzo Hirano et al., 2004).
Application in Organic Synthesis
- The synthesis of related compounds has been applied in organic chemistry to create complex molecules with potential biological activities. These synthetic strategies often aim to explore new reactions and provide a pathway to novel therapeutic agents or materials with unique properties (K. Orito et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIKHYMFKOHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

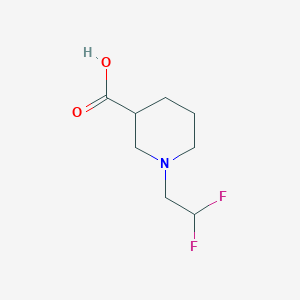
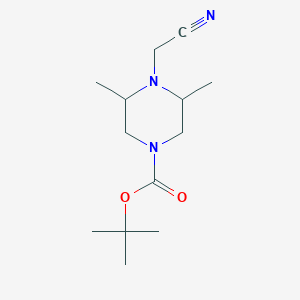
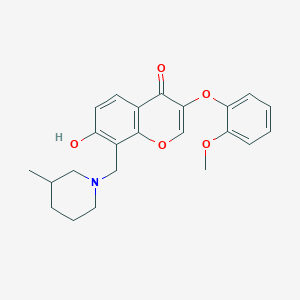
![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2441583.png)
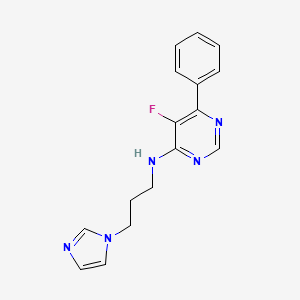

![3-(4-(Tert-butyl)phenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2441588.png)


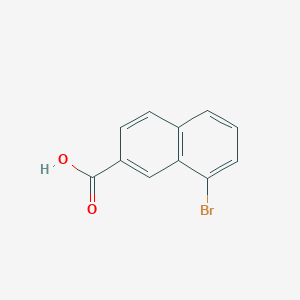
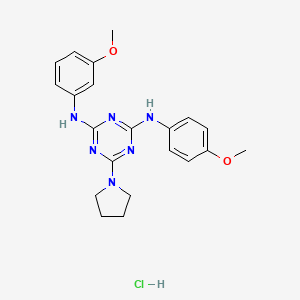
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)